molecular formula C11H12BrN5O B12906682 Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- CAS No. 65873-68-9

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-

Cat. No.: B12906682
CAS No.: 65873-68-9
M. Wt: 310.15 g/mol
InChI Key: BBOYXBOSPLEQDW-UHFFFAOYSA-N
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Description

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes and pharmaceutical applications.

Properties

CAS No.

65873-68-9

Molecular Formula

C11H12BrN5O

Molecular Weight

310.15 g/mol

IUPAC Name

5-[(5-bromo-6-methoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H12BrN5O/c1-18-10-8(12)3-6(4-15-10)2-7-5-16-11(14)17-9(7)13/h3-5H,2H2,1H3,(H4,13,14,16,17)

InChI Key

BBOYXBOSPLEQDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CC2=CN=C(N=C2N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Methoxylation: Addition of a methoxy group to the pyridine ring.

    Pyrimidine Formation: Construction of the pyrimidine ring through cyclization reactions.

    Amination: Introduction of amino groups at specific positions on the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Core Pyrimidine Reactivity

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions due to electron-deficient aromaticity. Key reactions include:

  • Halogenation : Bromine at position 5 of the pyridine moiety acts as a directing group, enabling regioselective functionalization (e.g., Suzuki coupling) .

  • Amination : The 2,4-diamino groups participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases .

Bromine Reactivity

The 5-bromo substituent serves as a versatile site for cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives82–94%
Nucleophilic Aromatic SubstitutionNH₃/EtOH, 60°C5-Amino-pyridyl derivatives68%

Methoxy Group Stability

The 6-methoxy group demonstrates resistance to hydrolysis under acidic conditions but undergoes demethylation with BBr₃ in CH₂Cl₂ to yield phenolic derivatives .

Functionalization of the Pyridylmethyl Side Chain

The methylene bridge (–CH₂–) connecting pyrimidine and pyridine rings enables alkylation and oxidation:

  • Alkylation : Reacts with methyl methanesulfonate (MMS) in DMF under basic conditions to form quaternary ammonium salts .

  • Oxidation : Treatment with KMnO₄/H₂SO₄ converts the –CH₂– group to a ketone, altering electronic properties .

Amino Group Transformations

The 2,4-diamino groups are pivotal for derivatization:

  • Acetylation : Reacts with acetic anhydride to form N-acetylated derivatives (e.g., N-(5-bromo-6-methoxy-pyridyl)methyl-2,4-diacetamidopyrimidine ) .

  • Condensation : Forms imidazo[4,5-b]pyridine hybrids when treated with isatin derivatives in ethanol/AcOH .

Synthetic Pathways

The compound is synthesized via multi-step routes:

  • Core Assembly :

    • Multi-component reaction of benzaldehydes, ethyl cyanoacetate, and thiourea forms the pyrimidine ring .

  • Side-Chain Introduction :

    • Alkylation of 5-bromo-6-methoxy-3-pyridinemethanol with 2,4-diaminopyrimidine using NaH/THF .

  • Final Functionalization :

    • Bromination with NBS in CCl₄ introduces the 5-bromo group .

Catalytic and Biological Implications

  • Pd-Catalyzed Reactions : The bromine atom facilitates C–C bond formation in drug-discovery applications .

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) show enhanced bioactivity .

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the pyrimidine ring, forming 5-bromo-6-methoxy-nicotinamide.

  • Acid Hydrolysis : Concentrated HCl at reflux decomposes the compound into 2,4-diaminopyrimidine and 5-bromo-6-methoxy-pyridine-3-carboxylic acid .

Scientific Research Applications

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2,4-diamino-: A simpler analog with similar core structure.

    Pyridine, 5-bromo-6-methoxy-3-methyl-: A related compound with different functional groups.

Uniqueness

Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Biological Activity

Pyrimidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- (CAS No: 65873-68-9) is a notable member of this class, exhibiting potential therapeutic applications. This article explores its biological activity, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12BrN5OC_{11}H_{12}BrN_5O with a molecular weight of 310.15 g/mol . The structural characteristics include a pyrimidine ring substituted with a bromo and methoxy group on the pyridine moiety, which influences its biological activity.

Biological Activity Overview

Pyrimidine derivatives are known for a wide range of biological activities, including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Anticancer
  • Anti-inflammatory

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 µM to 0.12 µM .

CompoundCell LineIC50 (µM)
Compound 16MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 16Colo-2050.01 ± 0.074
Compound 16A27800.12 ± 0.064

This suggests that the presence of electron-rich substituents enhances anticancer activity.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies reported that at concentrations as low as 200 µg/mL, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli, with no bacterial growth detected at higher concentrations (800 µg/mL) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrimidine ring significantly impact biological efficacy:

  • Electron-donating groups such as methoxy enhance activity.
  • Bromination at specific positions increases potency against various pathogens.
  • Substituents on the pyridine ring also play a critical role in modulating the compound's pharmacological profile.

Case Study 1: Anti-inflammatory Effects

A study demonstrated that certain pyrimidine derivatives exhibited potent anti-inflammatory activity by inhibiting COX-2 enzyme activity with IC50 values comparable to standard drugs like celecoxib . The findings suggest that the target compound may possess similar anti-inflammatory properties.

Case Study 2: Anticancer Efficacy

Another research highlighted the anticancer potential of a related pyrimidine derivative showing significant cytotoxicity in vitro against various cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .

Q & A

Q. What are common synthetic routes for introducing bromo and methoxy substituents into pyrimidine derivatives?

  • Methodological Answer : Bromination and methoxylation are achieved via electrophilic substitution or metal-catalyzed coupling. For example:
  • Bromination : 2-Amino-3-methylpyridine undergoes regioselective bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 2-amino-5-bromo-3-methylpyridine .
  • Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution of halogenated intermediates using sodium methoxide or copper-mediated coupling .
  • Key Step : Reduction of nitro groups (e.g., 5-bromo-2-chloro-4-nitropyrimidine → 5-bromo-2-chloropyrimidin-4-amine) using stannous chloride/HCl .

Q. Table 1: Representative Synthetic Steps

StepReagents/ConditionsOutcomeReference
BrominationNBS, DMF, 0°C5-Bromo-3-methylpyridine derivative
Nitro ReductionSnCl₂·2H₂O, HCl, 273 KAminopyrimidine formation
Methoxy SubstitutionNaOMe, CuI, 110°CMethoxy-pyridyl intermediate

Q. How is the structural conformation of this compound confirmed in crystallographic studies?

  • Methodological Answer : X-ray crystallography is used to determine bond lengths, angles, and supramolecular interactions. For example:
  • Planarity : The pyrimidine ring shows near-planar geometry (RMS deviation: 0.087 Å) with substituents (Br, Cl, NH₂) coplanar to the ring .
  • Hydrogen Bonding : Intermolecular N–H···N bonds form 2D networks, critical for stability and ligand-receptor interactions .
  • Validation : Compare experimental data (e.g., C–Br bond: 1.89 Å) with DFT-calculated parameters .

Advanced Research Questions

Q. What strategies optimize inhibitory activity of 2,4-diaminopyrimidines against kinases or DHFR?

  • Methodological Answer : Activity is enhanced via substituent engineering:
  • Kinase Inhibition (ALK/c-Met) : Methanesulfonamido-cyclohexylamine groups at the 2-position improve binding affinity and selectivity .
  • DHFR Inhibition : Bulky lipophilic groups (e.g., trimethoxybenzyl) mimic folate substrates while resisting metabolic degradation .

Q. Table 2: Substituent Effects on Bioactivity

Substituent PositionModificationTargetEffectReference
5-Position3,4,5-TrimethoxybenzylDHFREnhanced binding via π-stacking
2-PositionMethanesulfonamido-cyclohexylALK/c-MetImproved kinase selectivity
6-PositionPyrrolidinylDNA repair enzymesModulated substrate specificity

Q. How are coupling reaction challenges addressed for diamino pyrimidine intermediates?

  • Methodological Answer : Low yields in coupling reactions (e.g., with diethylglutamate) arise from steric hindrance or proton loss at reactive sites. Solutions include:
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during coupling .
  • Catalysis : Palladium catalysts (e.g., Pd/C) facilitate cross-coupling under hydrogenation conditions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of diamino intermediates .

Q. What role do computational methods play in designing derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : Predict binding modes with DHFR or kinases (e.g., FAK) using AutoDock or Schrödinger .
  • DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP, CNS permeability) .

Key Research Gaps & Opportunities

  • Stereochemical Effects : Impact of chiral centers (e.g., methoxybenzyl groups) on target binding remains underexplored .
  • Resistance Mechanisms : Structural modifications to overcome DHFR mutations in pathogens or cancer cells .

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